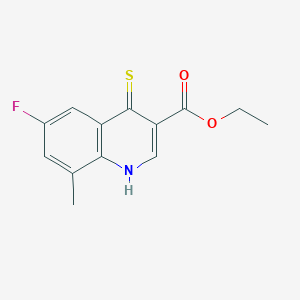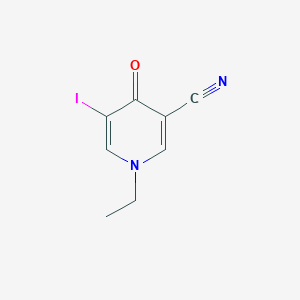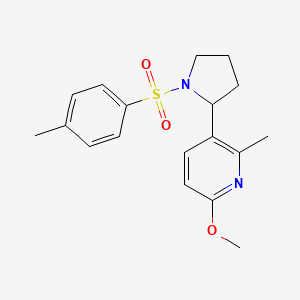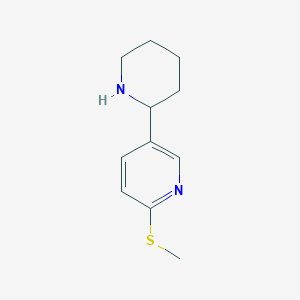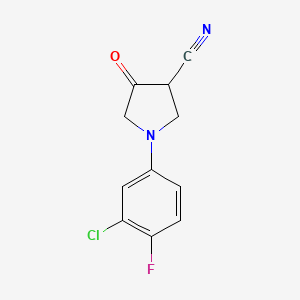
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to a pyrrolidine ring with a carbonitrile group
Métodos De Preparación
The synthesis of 1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction.
Attachment of the Phenyl Ring: The chloro and fluoro-substituted phenyl ring is attached to the pyrrolidine ring through a coupling reaction, often facilitated by a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents.
Análisis De Reacciones Químicas
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound serves as a tool in studying biological pathways and molecular interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may interact with kinases or other signaling proteins, modulating their activity and influencing cell proliferation or apoptosis.
Comparación Con Compuestos Similares
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, leading to different chemical properties and biological activities.
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-methanol:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Propiedades
Fórmula molecular |
C11H8ClFN2O |
|---|---|
Peso molecular |
238.64 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C11H8ClFN2O/c12-9-3-8(1-2-10(9)13)15-5-7(4-14)11(16)6-15/h1-3,7H,5-6H2 |
Clave InChI |
WBECRYODRBBNGG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)CN1C2=CC(=C(C=C2)F)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



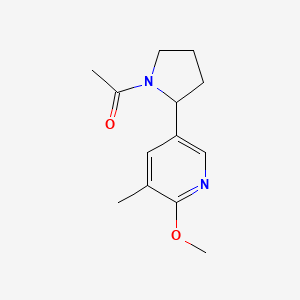
![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)
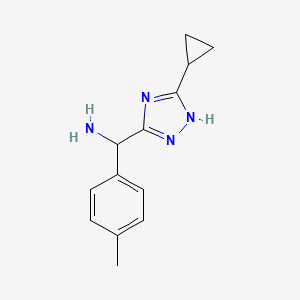
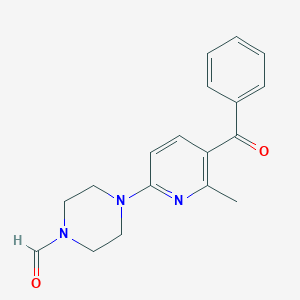
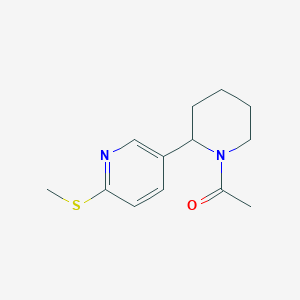
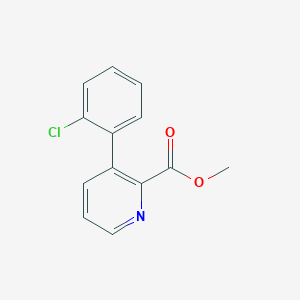
![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)
